Amanitins

Description

Properties

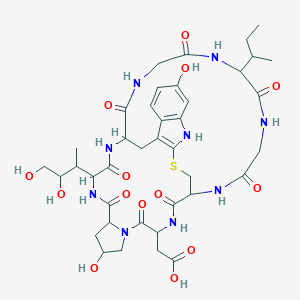

IUPAC Name |

2-[34-butan-2-yl-13-(3,4-dihydroxybutan-2-yl)-8,22-dihydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H53N9O14S/c1-4-16(2)31-36(60)41-11-28(53)42-25-15-63-38-21(20-6-5-18(50)7-22(20)45-38)9-23(33(57)40-12-29(54)46-31)43-37(61)32(17(3)27(52)14-49)47-35(59)26-8-19(51)13-48(26)39(62)24(10-30(55)56)44-34(25)58/h5-7,16-17,19,23-27,31-32,45,49-52H,4,8-15H2,1-3H3,(H,40,57)(H,41,60)(H,42,53)(H,43,61)(H,44,58)(H,46,54)(H,47,59)(H,55,56) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDNHCHNENLLKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H53N9O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11030-71-0 | |

| Record name | Amanitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011030710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Discovery and Enduring Scientific Impact of Amanitin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amanitins, a group of bicyclic octapeptides produced by certain species of Amanita, Galerina, and Lepiota mushrooms, represent some of the most potent and deadly natural toxins known. Their discovery in the early 20th century and subsequent elucidation of their structure and mechanism of action have not only been pivotal in the fields of toxicology and natural product chemistry but have also provided an indispensable tool for molecular and cell biology. The high-affinity and specific inhibition of RNA polymerase II by α-amanitin has allowed for the detailed study of transcription in eukaryotes. This technical guide provides an in-depth overview of the historical context of amanitin discovery, detailed experimental protocols for their study, a summary of their toxicological properties, and a look into their modern applications, including their use as payloads in antibody-drug conjugates (ADCs) for cancer therapy.

Historical Context and Discovery

The investigation into the toxic principles of poisonous mushrooms has a long history, with anecdotal and historical accounts of fatal poisonings dating back to antiquity. However, the scientific inquiry into these toxins began in earnest in the early 20th century.

A pivotal moment in the study of these toxins came in 1940, in the laboratory of Nobel laureate Heinrich Wieland at the University of Munich. It was here that Rudolf Hallermayer, as part of his doctoral thesis, first successfully crystallized the primary active ingredient from the death cap mushroom, Amanita phalloides, which they named "amanitin".[1][2] This breakthrough paved the way for the systematic chemical and toxicological characterization of this new class of compounds.

The work of Heinrich Wieland and his son, Theodor Wieland, over the subsequent decades was instrumental in elucidating the complex chemical nature of the amatoxins.[3] Through meticulous chemical degradation and analysis, they established that amanitins are cyclic peptides. The full, complex bicyclic octapeptide structure, with its unusual tryptathionine bridge between a tryptophan and a cysteine residue, was eventually determined.[4][5]

The 1950s and 1960s saw the advent of chromatographic techniques, which greatly facilitated the separation and purification of individual amatoxins, allowing for more precise toxicological studies.[1] This period also saw the elucidation of the primary mechanism of action of amanitins: the specific inhibition of RNA polymerase II, a discovery that transformed amanitin from a mere poison into a powerful tool for molecular biology.[3][6]

Quantitative Toxicological Data

The amatoxins are characterized by their extreme toxicity, with α-amanitin being the most potent among them. The following tables summarize key quantitative data related to their toxicity and inhibitory activity.

Table 1: LD50 Values of Amatoxins in Various Species

| Toxin | Species | Route of Administration | LD50 (mg/kg) | Reference |

| α-Amanitin | Human (estimated) | Oral | 0.1 | [3][7][8] |

| α-Amanitin | Rat (Wistar albino) | Oral | 0.2 | [3] |

| α-Amanitin | Rat | Oral | 100 µg/kg (0.1 mg/kg) | [1] |

| α-Amanitin | Mouse | Oral | 0.1 | [] |

| α-Amanitin | Dog | Intravenous | 0.1 | [3] |

| α-Amanitin | Guinea Pig | Intravenous | 0.1 | [3] |

| α-Amanitin | Rabbit | Intravenous | 0.2 | [3] |

| Methyl-γ-amanitin | Dog | Oral | 0.5 | [3] |

| β-Amanitin | Mouse | Intraperitoneal | 0.5 | [10] |

| γ-Amanitin | Mouse | Intraperitoneal | 0.2 - 0.5 | [10] |

Table 2: Inhibitory and Binding Constants of Amanitins

| Toxin/Derivative | Parameter | System | Value | Reference |

| α-Amanitin | RNA Pol II Inhibition | Highly Sensitive | 1 µg/mL | [1] |

| α-Amanitin | RNA Pol III Inhibition | Moderately Sensitive | 10 µg/mL | [1] |

| α-Amanitin | IC50 (Cell Viability) | Chinese Hamster Ovary (CHO) cells (72h) | Varies by analog | [11] |

| α-Amanitin | Ki (RNA Pol II Inhibition) | HeLa-Scribe nuclear extract | 18 ± 1.5 nM | [11] |

| (S)-sulfoxide analog | Ki (RNA Pol II Inhibition) | HeLa-Scribe nuclear extract | 710 ± 150 nM | [11] |

| O-[3H]methyl-demethyl-γ-amanitin | Kd (Binding to RNA Pol II) | Wild-type CHO cells | ~1.5 x 10^-9 M | [12] |

Table 3: Amatoxin Content in Amanita Species (mg/g dry mass)

| Species | α-Amanitin | β-Amanitin | γ-Amanitin | Total Amanitin | Reference |

| A. verna (Switzerland) | 1.55 (avg) | 1.29 (avg) | 0.37 (avg) | 3.2 (avg) | [4][7] |

| A. phalloides (Switzerland) | - | - | - | 5.2 - 7.4 | [4][7] |

| A. phalloides (China) | 4.22 ± 1.82 | 1.27 ± 0.37 | - | 5.50 ± 2.10 | [4] |

Experimental Protocols

Isolation and Purification of Amanitins from Amanita phalloides

This protocol describes a general method for the extraction and purification of amanitins, based on modern chromatographic techniques.

1. Mushroom Collection and Preparation:

-

Fresh Amanita phalloides specimens are collected and identified by a trained mycologist.

-

The mushrooms are cleaned of debris, sliced, and either processed immediately or lyophilized (freeze-dried) for long-term storage.

2. Extraction:

-

The mushroom tissue (fresh or dried) is homogenized in a blender with a solvent such as methanol or a methanol/water mixture, often with the addition of a small amount of acid (e.g., acetic acid or formic acid) to improve extraction efficiency.

-

The mixture is stirred or agitated for several hours at room temperature.

-

The solid material is removed by filtration or centrifugation, and the supernatant containing the crude extract is collected.

3. Purification:

-

Solid-Phase Extraction (SPE): The crude extract is passed through an SPE cartridge (e.g., Oasis HLB) to remove interfering compounds and concentrate the amatoxins.

-

Preparative High-Performance Liquid Chromatography (HPLC): The concentrated extract is subjected to preparative HPLC on a C18 column. A gradient of acetonitrile in water is typically used as the mobile phase to separate the different amatoxins (α, β, γ, etc.).

-

Fractions are collected and analyzed by analytical HPLC to identify those containing the desired pure amanitins.

-

The fractions containing the pure compounds are pooled and lyophilized to obtain the amanitins as a white powder.

Meixner Test for Amatoxin Detection

The Meixner test is a qualitative colorimetric assay for the detection of amatoxins in mushrooms.

1. Materials:

-

Fresh mushroom sample

-

Lignin-containing paper (e.g., newspaper)

-

Concentrated hydrochloric acid

2. Procedure:

-

A small drop of juice from the fresh mushroom cap or gills is squeezed onto a piece of newspaper.

-

The spot is allowed to dry completely.

-

A drop of concentrated hydrochloric acid is added to the dried spot.

-

Observation: The development of a blue color within 5-10 minutes indicates the presence of amatoxins.

Note: This test can yield false positives with some compounds, such as psilocin, and should be used as a presumptive test only.[1]

In Vitro Transcription Assay for RNA Polymerase II Inhibition

This assay measures the inhibitory effect of amanitin on the synthesis of RNA by RNA polymerase II.

1. Materials:

-

Purified RNA polymerase II

-

DNA template containing a promoter for RNA polymerase II

-

Ribonucleoside triphosphates (ATP, CTP, GTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP)

-

Transcription buffer (containing salts, MgCl₂, DTT)

-

α-Amanitin solutions of varying concentrations

2. Procedure:

-

RNA polymerase II, the DNA template, and the transcription buffer are combined in a series of reaction tubes.

-

Different concentrations of α-amanitin are added to the tubes (a control with no amanitin is included).

-

The reactions are initiated by the addition of the ribonucleoside triphosphates.

-

The reactions are incubated at 37°C for a set period (e.g., 30-60 minutes).

-

The reactions are stopped, and the newly synthesized, radiolabeled RNA is precipitated (e.g., with trichloroacetic acid), collected on a filter, and the radioactivity is measured using a scintillation counter.

-

Analysis: The amount of radioactivity is proportional to the amount of RNA synthesized. The inhibition of transcription is calculated for each amanitin concentration relative to the control. The IC50 value (the concentration of amanitin that inhibits 50% of RNA synthesis) can then be determined.

Cell Viability (MTS) Assay

This colorimetric assay is used to assess the cytotoxicity of amanitin on cultured cells.

1. Materials:

-

Cultured cells (e.g., HepG2, CHO)

-

Cell culture medium

-

α-Amanitin solutions of varying concentrations

-

MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium])

2. Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cell culture medium is replaced with fresh medium containing different concentrations of α-amanitin (including a no-amanitin control).

-

The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the MTS reagent is added to each well.

-

The plate is incubated for a further 1-4 hours, during which viable cells with active metabolism convert the MTS into a formazan product that is soluble in the culture medium and has a characteristic color.

-

The absorbance of each well is measured at 490 nm using a plate reader.

-

Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated for each amanitin concentration relative to the control.

Mandatory Visualizations

Signaling Pathway of Amanitin Toxicity

Caption: Amanitin uptake, inhibition of RNA Polymerase II, and induction of apoptosis.

Experimental Workflow for Amanitin Isolation

Caption: Workflow for the isolation and purification of amanitins from mushrooms.

Logical Relationship in α-Amanitin Total Synthesis

References

- 1. α-Amanitin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchtrend.net [researchtrend.net]

- 4. Amanitins: The Most Poisonous Molecules of the Fungal World - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New synthetic route for amanitin, a therapeutically interesting mushroom toxin - Advanced Science News [advancedsciencenews.com]

- 6. A Convergent Total Synthesis of the Death Cap Toxin α‐Amanitin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Meeting key synthetic challenges in amanitin synthesis with a new cytotoxic analog: 5′-hydroxy-6′-deoxy-amanitin - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04150E [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Identification of Amanitin-Producing Mushroom Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of amanitin-producing mushroom species, focusing on their identification through toxin analysis. It includes detailed experimental protocols for the quantification of amatoxins, data on toxin concentrations in various species, and a review of the molecular mechanism of action of these potent toxins.

Introduction to Amatoxins and Producing Species

Amatoxins are a group of bicyclic octapeptides responsible for the vast majority of fatal mushroom poisonings worldwide.[1][2] These toxins are notoriously heat-stable, meaning they are not denatured by cooking.[2] The primary mechanism of toxicity is the potent and specific inhibition of RNA polymerase II, a crucial enzyme in eukaryotic cells responsible for transcribing messenger RNA (mRNA).[2][3] This inhibition leads to a cessation of protein synthesis, ultimately causing cell death, with the liver and kidneys being the most affected organs.[2]

While the genus Amanita is the most infamous for producing these toxins, particularly the death cap (Amanita phalloides) and destroying angels (Amanita bisporigera, Amanita ocreata, Amanita virosa), several other genera also contain amatoxin-producing species.[3][4] These include species within the genera Galerina, Lepiota, and Pholiotina (formerly Conocybe).[4][5]

Quantitative Analysis of Amatoxins

The concentration of amatoxins can vary significantly between species, within different parts of the same mushroom, and even based on geographical location and developmental stage.[4][6] Accurate quantification is therefore critical for toxicological studies and in the development of potential therapeutics. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for the sensitive and specific quantification of individual amatoxins.

Amatoxin Concentrations in Amanita Species

The genus Amanita contains the most well-known and dangerously toxic mushroom species. Amanita phalloides is responsible for the majority of human fatalities from mushroom poisoning.[2]

| Species | Toxin | Concentration (mg/g dry weight) | Mushroom Part | Reference |

| Amanita phalloides | α-amanitin | 4.806 (±0.033) | Whole Body | [7] |

| α-amanitin | 3.522 (±0.024) | Cap | [7] | |

| α-amanitin | 5.318 (±0.056) | Gills (Lamellar) | [7] | |

| α-amanitin | 0.903 (±0.004) | Ring | [7] | |

| α-amanitin | 2.577 (±0.037) | Stipe | [7] | |

| α-amanitin | 0.698 (±0.008) | Volva | [7] | |

| Amanita phalloides var. alba | Total Amanitins | 4.16 | Whole Fruiting Body | [6] |

| Total Amanitins | 4.42 | Cap | [6] | |

| Total Amanitins | 4.76 | Gills | [6] | |

| Total Amanitins | 2.73 | Stipe | [6] | |

| Total Amanitins | 0.99 | Volva | [6] | |

| Total Amanitins | 1.38 | Spores | [6] | |

| Amanita virosa | α-amanitin | 1.17 | Not Specified | [7] |

| Amanita bisporigera | α-amanitin | 1.91 | Not Specified | [7] |

| Amanita verna | Total Amanitins | 3.2 | Not Specified | [6] |

Amatoxin Concentrations in Galerina Species

Species of Galerina, often small and brown, can be mistaken for hallucinogenic mushrooms, leading to accidental poisonings. Galerina marginata is a well-documented producer of amatoxins.[8]

| Species | Toxin | Concentration (mg/g dry weight) | Reference |

| Galerina marginata | α-amanitin | 1.1 | [8] |

| Galerina autumnalis (syn. G. marginata) | α-amanitin | 1.5 | [8] |

| Galerina venenata | Total Amatoxins | 1.58 (average) | [9] |

| Galerina castaneipes | Total Amatoxins | Lower than G. venenata | [9] |

Note: Toxin concentrations in Galerina can also be expressed in fresh weight, with studies showing a range of 78.17 to 243.61 μg/g.[8][10]

Amatoxin Concentrations in Lepiota Species

Certain small Lepiota species are also known to produce amatoxins and have been implicated in fatal poisonings.

| Species | Toxin | Concentration (mg/g dry weight) | Reference |

| Lepiota brunneoincarnata | α-amanitin | 2.38 (±0.70) | [11] |

| β-amanitin | 1.97 (±0.52) | [11] | |

| Total Amatoxins | 1.29 - 2.67 | [11] | |

| Lepiota venenata | α-amanitin | 1.97 | [11] |

| Lepiota josserandii | α-amanitin | 3.99 - 4.39 | [11] |

Experimental Protocols for Amatoxin Analysis

The following provides a generalized, yet detailed, protocol for the extraction and quantification of amatoxins from mushroom tissue using HPLC-MS.

Sample Preparation and Extraction

-

Mushroom Tissue Preparation : Fresh mushroom samples should be lyophilized (freeze-dried) to obtain a dry weight and then homogenized into a fine powder.

-

Extraction Solvent : A commonly used extraction solvent is a mixture of methanol, water, and 0.01 M hydrochloric acid in a 5:4:1 (v/v/v) ratio.[12]

-

Extraction Procedure :

-

Weigh approximately 0.2 g of the dried mushroom powder into a test tube.

-

Add 10 mL of the extraction solvent.

-

Vortex the mixture for 30 seconds to ensure thorough mixing.

-

Incubate the mixture at room temperature for 1 hour.

-

Centrifuge the mixture at 2000 x g for 5 minutes to pellet the solid material.

-

Collect the supernatant, which contains the extracted toxins.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

The filtered extract can then be evaporated to dryness and reconstituted in a suitable solvent for HPLC-MS analysis.

-

HPLC-MS/MS Analysis

-

Chromatographic Separation :

-

Column : A reverse-phase C18 column is typically used for the separation of amatoxins.

-

Mobile Phase : A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., 0.1 M sodium acetate, pH 4.7) and an organic solvent like methanol.[13]

-

Flow Rate : A typical flow rate is around 1 mL/min.[14]

-

-

Mass Spectrometric Detection :

-

Ionization Mode : Positive ion mode electrospray ionization (ESI+) is commonly used.

-

Detection : A quadrupole/ion trap mass spectrometer or a triple quadrupole tandem mass spectrometer can be used for sensitive and specific detection of the target amatoxins.[14][15]

-

Quantification : Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a standard curve generated from certified reference materials of α-amanitin, β-amanitin, etc.

-

Visualizing Workflows and Mechanisms

Experimental Workflow for Amatoxin Quantification

References

- 1. researchgate.net [researchgate.net]

- 2. Amanita phalloides - Wikipedia [en.wikipedia.org]

- 3. α-Amanitin - Wikipedia [en.wikipedia.org]

- 4. Amatoxin - Wikipedia [en.wikipedia.org]

- 5. Amatoxin: The Deadliest of All Mushroom Poisonings [bayareamushrooms.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Galerina marginata - Wikipedia [en.wikipedia.org]

- 9. Phylogenetic analysis of the distribution of deadly amatoxins among the little brown mushrooms of the genus Galerina - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of Amatoxins in Lepiota brunneoincarnata and Lepiota venenata by High-Performance Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amanitins in Wild Mushrooms: The Development of HPLC-UV-EC and HPLC-DAD-MS Methods for Food Safety Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. mdpi.com [mdpi.com]

- 15. A Simple and High-Throughput Analysis of Amatoxins and Phallotoxins in Human Plasma, Serum and Urine Using UPLC-MS/MS Combined with PRiME HLB μElution Platform - PMC [pmc.ncbi.nlm.nih.gov]

The Amanitin Biosynthesis Pathway in Fungi: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the genetic and enzymatic machinery responsible for the production of deadly amatoxins, offering insights for scientific research and therapeutic innovation.

Introduction

Amanitins, a class of bicyclic octapeptides produced by several species of fungi, are notoriously potent inhibitors of eukaryotic RNA polymerase II, leading to cellular necrosis and, in cases of ingestion, severe liver and kidney damage, which is often fatal.[1][2] Despite their toxicity, the unique mechanism of action of amanitins has garnered significant interest in the field of drug development, particularly for their potential as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.[3][4] Understanding the intricate biosynthesis of these toxins is paramount for harnessing their therapeutic potential and for developing effective diagnostics and treatments for mushroom poisoning. This technical guide provides a comprehensive overview of the amanitin biosynthesis pathway, detailing the genetic basis, enzymatic processes, and regulatory aspects. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this fascinating and medically relevant metabolic pathway.

The Genetic Blueprint: A Dispersed Gene Cluster

The biosynthesis of amanitins is a ribosomally initiated process, meaning the core peptide is synthesized on ribosomes, unlike many other fungal cyclic peptides which are products of non-ribosomal peptide synthetases (NRPSs).[5] The genes responsible for amanitin production are not always found in a classical, tightly organized gene cluster. In the genus Amanita, for instance, the biosynthetic genes are distributed over large genomic regions, whereas in Galerina, they are arranged in a more cluster-like fashion.[5] This disjunct distribution across different fungal genera, including Amanita, Galerina, and Lepiota, is thought to be the result of horizontal gene transfer (HGT).[5][6][7]

The core set of genes involved in the amanitin biosynthesis pathway includes:

-

MSDIN Gene Family: These genes encode the precursor peptides for both amatoxins and the related phallotoxins.[5][8] The name "MSDIN" is derived from the first five conserved amino acids of the precursor peptides.[8] These proproteins are typically 34-35 amino acids in length and feature a hypervariable "toxin" region flanked by conserved sequences.[9] The α-amanitin-encoding MSDIN gene is a shared feature among all known amanitin-producing mushrooms.[10]

-

Prolyl Oligopeptidase B (POPB): This specialized serine protease plays a crucial dual role in the pathway.[8][11] It is responsible for both the cleavage of the precursor peptide at specific proline residues and the subsequent macrocyclization of the liberated linear peptide to form the characteristic bicyclic structure of amanitins.[11][12] Toxin-producing species of Amanita possess two POP genes, with POPB being specifically associated with toxin biosynthesis.[13]

-

Cytochrome P450 monooxygenase (P450-29): This enzyme is an oxygenase confirmed to be essential for the biosynthesis of mature α-amanitin.[5][7] Cytochrome P450 enzymes are known to catalyze a wide range of oxidative reactions.

-

Flavin-containing monooxygenase (FMO1): Another key oxygenase, FMO1, is also critical for the production of α-amanitin.[5][7] These monooxygenases are responsible for the hydroxylation of specific amino acid residues within the peptide, which is crucial for the toxin's biological activity.[14]

The Biosynthetic Pathway: From Ribosome to Toxin

The biosynthesis of α-amanitin is a multi-step process involving ribosomal synthesis, proteolytic processing, cyclization, and enzymatic modifications.

Ribosomal Synthesis of the Precursor Peptide

The journey begins with the transcription and translation of a gene from the MSDIN family , resulting in a linear proprotein of approximately 35 amino acids.[9] This precursor peptide contains the final eight amino acid sequence of α-amanitin (IWGIGCNP) flanked by N-terminal and C-terminal recognition sequences.[13]

Proteolytic Cleavage and Macrocyclization by POPB

The Prolyl Oligopeptidase B (POPB) enzyme recognizes and binds to the precursor peptide. It then performs two critical functions:

-

N-terminal cleavage: POPB first removes the N-terminal leader sequence.[11]

-

Macrocyclization: The enzyme then catalyzes the macrocyclization of the remaining peptide by forming a peptide bond between the newly exposed N-terminus and the C-terminus of the core octapeptide, releasing the cyclic peptide.[11][12]

Post-Cyclization Modifications

Following cyclization, the peptide undergoes a series of enzymatic modifications to become the mature, highly toxic α-amanitin. These modifications include:

-

Hydroxylation: The P450-29 and FMO1 enzymes catalyze the hydroxylation of specific amino acid residues.[5][14] These hydroxylations, particularly on the isoleucine and tryptophan residues, are critical for the high-affinity binding of amanitin to RNA polymerase II.[14][15]

-

Tryptathionine Bridge Formation: A key structural feature of amanitins is the tryptathionine cross-bridge between the tryptophan and cysteine residues.[15] The exact enzymatic machinery for this step is still under investigation but is a crucial post-translational modification.

The following diagram illustrates the core steps of the amanitin biosynthesis pathway.

Caption: Core amanitin biosynthesis pathway.

Quantitative Data

The production of amanitins can vary significantly between fungal species, strains, and even different parts of the fruiting body. The following tables summarize available quantitative data on amanitin concentrations.

Table 1: Amanitin Concentration in Fungal Tissues

| Fungal Species | Tissue/Culture Condition | α-Amanitin (μg/g dry weight) | β-Amanitin (μg/g dry weight) | Reference |

| Amanita exitialis | Fruiting bodies | 6712.2 ± 496.3 | 2055.0 ± 230.9 | [16] |

| Amanita exitialis | Pure culture | 728.3 ± 43.8 | 60.0 ± 20.7 | [16][17] |

| Galerina marginata | Culture on low carbon | ~400 | Not detected | [13] |

Table 2: Amanitin Detection Limits in Analytical Methods

| Analytical Method | Analyte | Limit of Detection | Reference |

| ELISA | α-Amanitin & γ-Amanitin | 1.5 ng/mL (cut-off) | [1] |

| Rapid Detection Strip | α- & γ-Amanitin | 10 ng/mL | [2] |

| Rapid Detection Strip | β-Amanitin | 100 ng/mL | [2] |

| HPLC-Orbitrap MS | α-Amanitin | 20 pg/mL | [2] |

| MTT-formazan cell viability assay | α-Amanitin | 10 μg/mL | [18] |

Experimental Protocols

A variety of experimental techniques are employed to study the amanitin biosynthesis pathway. Below are outlines of key methodologies.

High-Performance Liquid Chromatography (HPLC) for Amanitin Quantification

HPLC is a standard method for the separation and quantification of amatoxins.[13][17]

-

Sample Preparation: Fungal tissue (fruiting bodies or mycelia) is dried and ground. Toxins are extracted using a solvent such as methanol or a methanol/water mixture. The extract is then filtered and concentrated.

-

Chromatographic Conditions: A reverse-phase C18 column is typically used. The mobile phase often consists of a gradient of water (with an acid modifier like trifluoroacetic acid) and an organic solvent like acetonitrile.

-

Detection: Detection is commonly performed using a UV detector at a wavelength of around 305 nm.[13] For higher sensitivity and specificity, HPLC can be coupled with mass spectrometry (HPLC-MS).

-

Quantification: Amanitin concentrations are determined by comparing the peak areas of the samples to those of known standards.[16]

The following diagram illustrates a general workflow for HPLC analysis of amanitins.

Caption: HPLC analysis workflow for amanitins.

Gene Knockout Studies

Gene knockout experiments are crucial for confirming the function of specific genes in the biosynthesis pathway.[10]

-

Vector Construction: A knockout vector is constructed containing a selectable marker (e.g., hygromycin resistance) flanked by sequences homologous to the upstream and downstream regions of the target gene.

-

Transformation: The vector is introduced into the fungal cells. Agrobacterium tumefaciens-mediated transformation is a commonly used method for fungi.[10]

-

Selection and Screening: Transformed cells are selected on a medium containing the appropriate antibiotic. PCR and Southern blotting are used to screen for transformants in which the target gene has been successfully replaced by the selectable marker through homologous recombination.

-

Phenotypic Analysis: The knockout mutants are then analyzed for their ability to produce amanitins using methods like HPLC-MS to confirm the gene's role in the pathway.

The logical relationship in a gene knockout experiment is depicted in the diagram below.

Caption: Logic of a gene knockout experiment.

Regulatory Mechanisms and Signaling

The regulation of amanitin biosynthesis is not yet fully understood. However, the expression of MSDIN genes appears to be differential, suggesting they are not all co-regulated.[8] Gene expression studies have shown that the biosynthetic pathway is highly active in mature fruiting bodies.[8] Environmental factors, such as nutrient availability, may also play a role in regulating toxin production. For instance, studies in Galerina marginata have investigated the regulation of the α-amanitin gene by low carbon conditions.[13] Further research is needed to elucidate the specific signaling pathways and transcription factors that control the expression of the amanitin biosynthesis genes.

Conclusion and Future Directions

The elucidation of the amanitin biosynthesis pathway has been a significant achievement in mycology and natural product chemistry. The identification of the core genes and enzymes provides a foundation for further research into the regulation of this pathway and the evolution of toxin production in fungi. For drug development professionals, this knowledge is critical for the semi-synthesis or synthetic biology approaches to produce novel amanitin analogs with improved therapeutic properties. Future research should focus on the detailed characterization of the enzymes involved in the post-cyclization modifications, the elucidation of the regulatory networks controlling gene expression, and the exploration of the vast, untapped diversity of cyclic peptides hinted at by the large MSDIN gene families in these fascinating and deadly fungi.

References

- 1. buhlmannlabs.ch [buhlmannlabs.ch]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New synthetic route for amanitin, a therapeutically interesting mushroom toxin - Advanced Science News [advancedsciencenews.com]

- 5. pnas.org [pnas.org]

- 6. groups.kib.cas.cn [groups.kib.cas.cn]

- 7. Genes and evolutionary fates of the amanitin biosynthesis pathway in poisonous mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Genes and evolutionary fates of the amanitin biosynthesis pathway in poisonous mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ribosomal biosynthesis of α-amanitin in Galerina marginata - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. α-Amanitin - Wikipedia [en.wikipedia.org]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to Amanitin Toxicity and LD50 Values

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amanitin, a class of bicyclic octapeptides found in several species of Amanita, Galerina, and Lepiota mushrooms, represents one of the most potent and deadly natural toxins. The most well-known of these is α-amanitin, found in the death cap mushroom (Amanita phalloides). Ingestion of even small amounts can lead to severe hepatotoxicity and acute liver failure, with a high mortality rate. This technical guide provides a comprehensive overview of amanitin toxicity, focusing on its molecular mechanisms of action, a compilation of LD50 values across various species, and a detailed look at the signaling pathways involved in its pathophysiology. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in toxicology, drug development, and clinical research.

Introduction

Amanitin poisoning is a significant clinical challenge due to a characteristic latency period between ingestion and the onset of symptoms, often leading to delayed diagnosis and treatment.[1][2] The primary molecular target of amanitins is RNA polymerase II (RNAP II), a crucial enzyme for the transcription of messenger RNA (mRNA) and other small RNAs in eukaryotic cells.[3][4] By inhibiting RNAP II, amanitins effectively halt protein synthesis, leading to cell death, particularly in hepatocytes which exhibit high rates of uptake.[3][5] This guide delves into the intricate details of this toxic interaction and its downstream consequences.

Mechanism of Action

The toxicity of amanitin is a multi-faceted process initiated by its efficient absorption from the gastrointestinal tract and subsequent transport to the liver.[6]

Cellular Uptake

Amanitins are actively transported into hepatocytes primarily by the organic anion-transporting polypeptides OATP1B3 and, to a lesser extent, NTCP.[6][7][8][9] This specific uptake mechanism concentrates the toxin in liver cells, making the liver the principal organ affected by amanitin poisoning.[3][6]

Inhibition of RNA Polymerase II

The core of amanitin's toxicity lies in its high-affinity, non-covalent binding to the bridge helix of the largest subunit of RNA polymerase II.[1][5] This interaction does not prevent the initial binding of RNAP II to DNA or the formation of the first phosphodiester bond, but it sterically hinders the translocation of the enzyme along the DNA template.[1][10] This effectively stalls transcription, leading to a rapid decrease in mRNA levels and a subsequent halt in protein synthesis.[5][11] It is important to note the differential sensitivity of eukaryotic RNA polymerases to α-amanitin:

-

RNA Polymerase I: Insensitive[1]

-

RNA Polymerase II: Highly sensitive (inhibited at 1μg/ml)[1]

-

RNA Polymerase III: Moderately sensitive (inhibited at 10μg/ml)[1]

This selective inhibition of RNAP II is a key reason for its potent cytotoxicity. The inhibition of RNAP II by amanitin is largely irreversible due to the subsequent degradation of the stalled polymerase complex.[12]

Signaling Pathways in Amanitin Toxicity

The inhibition of transcription by amanitin triggers a cascade of downstream signaling events that culminate in apoptosis and necrosis.

p53-Mediated Apoptosis

The cellular stress induced by the cessation of transcription leads to the activation and accumulation of the tumor suppressor protein p53.[5][6] Activated p53 translocates to the mitochondria where it interacts with anti-apoptotic proteins of the Bcl-2 family (Bcl-XL and Bcl-2), leading to the release of cytochrome c into the cytosol.[6][13] This, in turn, activates the caspase cascade, ultimately leading to programmed cell death (apoptosis).[14][15]

Oxidative Stress

Amanitin toxicity is also associated with the generation of reactive oxygen species (ROS) and the induction of oxidative stress.[6][16] Studies have shown an increase in superoxide dismutase (SOD) activity and lipid peroxidation, coupled with an inhibition of catalase activity, contributing to cellular damage.[6][17] The formation of phenoxyl-free radicals from α-amanitin may also be involved in the increased production of ROS.[6]

Necrosis

At higher concentrations of amanitin, or in later stages of poisoning, cellular death can occur through necrosis.[14][16] This is characterized by the loss of cell membrane integrity and the release of cellular contents, leading to inflammation and further tissue damage. The depletion of ATP due to the initial inhibition of protein synthesis and subsequent cellular stress can shift the mode of cell death from apoptosis to necrosis.

Below is a diagram illustrating the signaling pathways involved in amanitin toxicity.

LD50 Values

The median lethal dose (LD50) of amanitin varies significantly across different species, reflecting differences in metabolism, uptake, and target sensitivity. The estimated oral LD50 of α-amanitin in humans is approximately 0.1 mg/kg.[18][19]

| Species | Toxin | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Human (estimated) | α-amanitin | Oral | 0.1 | [18][19][20] |

| Rat | α-amanitin | Oral | 0.2 | [19] |

| Rat | α-amanitin | Oral | 100 µg/kg (0.1 mg/kg) | [1] |

| Dog | α-amanitin | Intravenous | 0.1 | [19] |

| Dog | methyl-γ-amanitin | Oral | 0.5 | [19] |

| Guinea Pig | α-amanitin | - | 0.1 | [19] |

| Rabbit | α-amanitin | - | 0.2 | [19] |

| Mouse | β-amanitin | Intravenous | 0.2, 0.4, 0.8 (non-lethal doses) | [21] |

| Mouse | γ-amanitin | Intraperitoneal | 0.2-0.5 | [22] |

| Cat | Amatoxins | - | 0.5 | [18] |

| Pig | Amatoxins | - | 0.1-0.2 | [18] |

| Frog | Amatoxins | - | 2-5 | [18] |

| Snail | Amatoxins | - | 20 | [18] |

Experimental Protocols

The study of amanitin toxicity relies on a variety of in vitro and in vivo experimental models.

In Vitro Toxicity Assays

-

Cell Culture: Primary cultured hepatocytes (e.g., canine, human) and hepatoma cell lines (e.g., HepaRG, C3A, MCF-7) are commonly used to study the cytotoxic effects of amanitins.[23][24][25]

-

Viability Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are frequently employed to quantify cell viability following exposure to varying concentrations of amanitin over different time courses (e.g., 6, 12, 24, 48, 72 hours).[14][23][25]

-

Apoptosis and Necrosis Detection:

-

TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling is used to detect DNA fragmentation, a hallmark of apoptosis.[23]

-

DNA Laddering: Agarose gel electrophoresis can visualize the characteristic ladder-like pattern of DNA fragmentation in apoptotic cells.[23]

-

Annexin V/Propidium Iodide (PI) Staining: Flow cytometry with Annexin V (detects early apoptosis) and PI (detects late apoptosis and necrosis) is used to differentiate between different modes of cell death.[14]

-

Caspase Activity Assays: Measurement of the activity of caspases, such as caspase-3 and caspase-7, provides a quantitative measure of apoptosis induction.[14]

-

Below is a diagram illustrating a typical in vitro experimental workflow for assessing amanitin toxicity.

References

- 1. α-Amanitin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Amanita phalloides - Wikipedia [en.wikipedia.org]

- 4. Specific inhibition of nuclear RNA polymerase II by alpha-amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Toxic Effects of Amanitins: Repurposing Toxicities toward New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular characterization and inhibition of amanitin uptake into human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Amanitin [chem.uwec.edu]

- 11. Amanitins: The Most Poisonous Molecules of the Fungal World [mdpi.com]

- 12. In vivo degradation of RNA polymerase II largest subunit triggered by alpha-amanitin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Amanitins: The Most Poisonous Molecules of the Fungal World - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchtrend.net [researchtrend.net]

- 20. Amanita phalloides Mushroom Poisonings â Northern California, December 2016 | MMWR [cdc.gov]

- 21. Toxicokinetics of β-Amanitin in Mice and In Vitro Drug–Drug Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. alpha-Amanitin induced apoptosis in primary cultured dog hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In vivo and in vitro α-amanitin metabolism studies using molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Stability of Amanitin at Various Temperatures: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the stability of amanitins, a group of cyclic octapeptide toxins found in several species of Amanita mushrooms, under various temperature conditions. This document is intended for researchers, scientists, and drug development professionals working with these potent toxins.

Introduction

Amanitins, most notably α-amanitin, are of significant interest in biomedical research and drug development due to their potent inhibition of RNA polymerase II. Understanding their stability is critical for accurate experimental design, the development of antibody-drug conjugates, and toxicological studies. This guide summarizes the current knowledge on the thermal stability of amanitins in different solvents and conditions, providing quantitative data and detailed experimental protocols.

Stability of Amanitin in Solution

The stability of amanitins in solution is dependent on the solvent, storage temperature, and duration. Methanol generally appears to be a more suitable solvent for long-term storage, offering better stability compared to water.[1][2][3]

Long-Term Storage of α-Amanitin

A key study investigated the stability of α-amanitin in water and methanol over a six-month period at room temperature (25 °C), refrigerated (4 °C), and frozen (-20 °C) conditions. The remaining toxin was quantified using analytical High-Performance Liquid Chromatography (HPLC).[1][2][3] The results are summarized in the table below.

| Temperature | Solvent | Remaining α-Amanitin after 6 Months (%) |

| 25 °C | Water | 86%[1][2][3] |

| Methanol | 96%[1][2][3] | |

| 4 °C | Water | 91%[1][2][3] |

| Methanol | 97%[1][2][3] | |

| -20 °C | Water | 76%[1][2][3] |

| Methanol | 97%[1][2][3] |

Table 1: Percentage of α-amanitin remaining after 6 months of storage in water and methanol at different temperatures.[1][2][3]

Freeze-Thaw Stability

While it is a common understanding that multiple freeze-thaw cycles can be detrimental to the stability of biomolecules, specific quantitative data for α-amanitin is limited. However, one study on the toxicokinetics of β-amanitin in mice reported on its stability through three freeze-thaw cycles. The accuracy of β-amanitin measurement after these cycles ranged from 88.7% to 97.2%, with coefficients of variation between 3.6% and 14.3%, suggesting a good degree of stability.[4]

| Analyte | Number of Freeze-Thaw Cycles | Accuracy (%) | Coefficient of Variation (%) |

| β-Amanitin | 3 | 88.7 - 97.2[4] | 3.6 - 14.3[4] |

Table 2: Stability of β-amanitin after three freeze-thaw cycles.[4]

Heat Stability of Amanitin

The heat stability of amanitins is a topic of considerable discussion. While early views considered them to be extremely heat-stable, recent studies using HPLC have shown significant degradation of the chemical structure upon heating.[2][5] However, it is crucial to distinguish between chemical degradation and the loss of biological activity.

Effect of Boiling

Prolonged boiling has a significant impact on the chemical integrity of α-amanitin. One study reported that only 5% of the initial amount of α-amanitin remained in boiled water after 6 hours.[1][2] This indicates a substantial chemical alteration of the toxin.

Biological Activity after Heat Treatment

Despite the observed chemical degradation, studies on the biological activity of heat-treated α-amanitin suggest that its toxicity is largely retained. A study using a cell-based assay to measure the inhibition of RNA polymerase II found that an aqueous solution of α-amanitin heated to 90 °C for 16 hours, or treated in a microwave for 3 minutes, retained its biological activity in HEK293 cells. A slight reduction in activity was observed in Vero cells.[5] This suggests that the degradation products of α-amanitin may still be biologically active, or that a sufficient amount of the active compound remains to elicit a toxic effect.

Stability in Relation to pH

Amanitins are known to be stable in acidic conditions.[1] The stability of β-amanitin, in particular, has been shown to be pH-dependent. β-amanitin contains a carboxylic acid group and is more potent in an acidic environment. It is hypothesized that at neutral pH, the deprotonation of this carboxylic acid group diminishes its toxicity.[6] In contrast, α-amanitin, which has a neutral primary amide group, is thought to be equally potent in both neutral and acidic environments.[6]

Experimental Protocols

Accurate assessment of amanitin stability relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC–MS/MS) are the most common techniques for the quantification of amanitins.

HPLC Method for α-Amanitin Stability Assessment

The following protocol was used to determine the stability of α-amanitin in water and methanol.[2]

-

Instrumentation: Analytical HPLC system with a UV detector.

-

Column: 4.6 x 50 mm reverse-phase C18 column.

-

Mobile Phase: Acetonitrile, ammonium acetate, and methanol (80:10:10 v/v/v).

-

Flow Rate: 1 mL/min.

-

Detection: UV at 303 nm.

-

Quantification: The initial amount of toxin was taken as 100%, and the reduction in the amount of toxin was calculated over time.

Sample Preparation for Amanitin Analysis from Biological Matrices

The following is a general workflow for the extraction of amanitins from biological samples, such as serum or mushroom tissue, prior to HPLC or UHPLC-MS/MS analysis.

A detailed UHPLC-MS/MS method for the simultaneous quantification of α-amanitin, β-amanitin, and phalloidin in poisonous mushrooms and human serum involves direct extraction with 1% formic acid in methanol, which minimizes matrix interference and is suitable for rapid diagnostics.[7] The method demonstrates good linearity, low limits of quantification (10-50 ng/mL), and satisfactory recovery (72-117%).[7]

Conclusion

The stability of amanitins is a multifaceted issue influenced by temperature, solvent, pH, and the specific amanitin analogue. While generally stable, particularly in methanol at low temperatures, significant chemical degradation can occur under harsh conditions like prolonged boiling. However, the persistence of biological activity after heat treatment is a critical consideration for toxicological assessments. For researchers and drug developers, it is imperative to consider these stability profiles when designing experiments, preparing formulations, and interpreting toxicological data. The use of appropriate storage conditions and validated analytical methods is essential for obtaining accurate and reproducible results.

References

- 1. Amanitins: The Most Poisonous Molecules of the Fungal World - PMC [pmc.ncbi.nlm.nih.gov]

- 2. European Journal of Basic Medical Sciences [ejbms.net]

- 3. mdpi.com [mdpi.com]

- 4. Toxicokinetics of β-Amanitin in Mice and In Vitro Drug–Drug Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Development of Simultaneous Analytical Method of Three Polypeptide Toxins α‐Amanitin, β‐Amanitin and Phalloidin in Poisonous Mushrooms and Human Serum Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Natural Derivatives of Amanitin: A Technical Guide to Their Functions and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amanitins are a group of bicyclic octapeptides produced by certain species of Amanita, Galerina, and Lepiota mushrooms. These toxins are notorious for their potent and often fatal effects in humans, primarily targeting the liver and kidneys. The most well-known of these is α-amanitin, a powerful inhibitor of RNA polymerase II, the enzyme responsible for transcribing DNA into messenger RNA in eukaryotic cells. This inhibition of transcription leads to a cessation of protein synthesis and subsequent cell death.[1][2] Beyond their toxicity, the unique mechanism of action of amanitins has garnered significant interest in the scientific community, particularly in the fields of cell biology and drug development, where they are being explored as payloads for antibody-drug conjugates (ADCs) in cancer therapy. This guide provides an in-depth overview of the natural derivatives of amanitin, their functions, and the experimental methodologies used to study them.

Natural Derivatives of Amanitin and Their Functions

The amanitin family comprises several natural derivatives, each with variations in their amino acid composition, which in turn influences their biological activity. The primary function of these toxins is the inhibition of RNA polymerase II, leading to cytotoxicity.[1]

Key Natural Derivatives:

-

α-Amanitin: The most abundant and one of the most toxic amatoxins. It binds to the largest subunit of RNA polymerase II, inhibiting its translocation along the DNA template and thereby halting mRNA synthesis.[1][3]

-

β-Amanitin: Structurally similar to α-amanitin, but generally considered to be less toxic.[3]

-

γ-Amanitin: Another toxic derivative with a similar mechanism of action to α-amanitin.

-

ε-Amanitin: A less common but also toxic derivative.[]

-

Amanin: A naturally occurring amatoxin that is reported to be 25-50% as toxic as α-amanitin.[5]

-

Amaninamide: Similar to amanin, this derivative also exhibits reduced toxicity compared to α-amanitin.[5]

-

Amanullin: This derivative is significantly less toxic, being approximately 10,000 times less inhibitory to RNA polymerase II than α-amanitin. This is primarily due to the lack of a hydroxyl group on the proline residue, which is crucial for binding to the enzyme.[6]

-

Proamanullin: This derivative is even less inhibitory than amanullin, estimated to be about 20,000-fold less inhibitory than α-amanitin.[6]

Quantitative Data on Amanitin Derivatives

The biological activity of amanitin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in cytotoxicity assays or their inhibition constant (Ki) for RNA polymerase II. While precise IC50 and Ki values for all-natural derivatives are not extensively documented in the literature, relative toxicity and available data are summarized below.

| Derivative | Relative Toxicity/Activity | LD50 (mg/kg, intraperitoneal in mice) | Reference(s) |

| α-Amanitin | Highly Toxic | 0.3 | [7] |

| β-Amanitin | Less toxic than α-amanitin | 0.5 | [3][7] |

| γ-Amanitin | Toxic | 0.2-0.5 | [7] |

| Amanin | 25-50% as toxic as α-amanitin | Not widely reported | [5] |

| Amaninamide | 25-50% as toxic as α-amanitin | Not widely reported | [5] |

| Amanullin | ~10,000-fold less inhibitory than α-amanitin | Not widely reported | [6] |

| Proamanullin | ~20,000-fold less inhibitory than α-amanitin | Not widely reported | [6] |

Signaling Pathways of Amanitin-Induced Cell Death

The primary mechanism of amanitin toxicity is the inhibition of RNA polymerase II, which triggers a cascade of events leading to programmed cell death, or apoptosis. A key player in this process is the tumor suppressor protein p53.

Upon inhibition of transcription by amanitin, cellular stress signals lead to the activation of p53.[8] Activated p53 upregulates the expression of pro-apoptotic proteins, such as Bax.[9] Bax, in turn, promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.[9] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[10] Active caspase-9 subsequently activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving various cellular substrates.[10]

Experimental Protocols

Cytotoxicity Assays

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)

-

96-well plates

-

Cell culture medium

-

Amanitin derivatives of interest

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the amanitin derivative and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis. The assay provides a proluminescent substrate that is cleaved by active caspases-3/7, releasing a substrate for luciferase, which in turn generates a luminescent signal.

Materials:

-

Caspase-Glo® 3/7 Reagent

-

White-walled 96-well plates

-

Cell culture medium

-

Amanitin derivatives of interest

-

Luminometer

Protocol:

-

Seed cells in a white-walled 96-well plate and treat with amanitin derivatives as for the MTT assay.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents by gentle shaking for 30 seconds to 2 minutes.

-

Incubate at room temperature for 1-3 hours.

-

Measure the luminescence using a luminometer.

RNA Polymerase II Inhibition Assay

This assay directly measures the inhibitory effect of amanitin derivatives on the activity of RNA polymerase II in vitro. It typically involves a run-off transcription assay using a DNA template, purified RNA polymerase II, and radiolabeled nucleotides.

Materials:

-

Purified RNA polymerase II

-

Linearized DNA template with a promoter and a defined transcription length

-

Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCl)

-

Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

-

Radiolabeled ribonucleoside triphosphate (e.g., [α-³²P]UTP)

-

Amanitin derivatives

-

Stop solution (containing EDTA and formamide)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or autoradiography film

Protocol:

-

Assemble the transcription reaction mixture in the following order on ice: reaction buffer, DTT, NTPs (including the radiolabeled NTP), and DNA template.

-

Add the desired concentration of the amanitin derivative to the reaction mixture.

-

Initiate the reaction by adding purified RNA polymerase II.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Denature the RNA transcripts by heating at 95°C for 5 minutes.

-

Separate the radiolabeled RNA transcripts by denaturing PAGE.

-

Visualize and quantify the transcripts using a phosphorimager or autoradiography. The reduction in the amount of full-length transcript in the presence of the amanitin derivative indicates the level of inhibition.[5]

Conclusion

The natural derivatives of amanitin represent a fascinating and potent class of toxins with a well-defined mechanism of action. Their ability to specifically inhibit RNA polymerase II has made them invaluable tools in molecular biology and promising candidates for the development of novel therapeutics, particularly in the realm of oncology. Understanding the structure-activity relationships among these derivatives, as well as the downstream cellular consequences of their activity, is crucial for both mitigating their toxic effects in cases of poisoning and harnessing their potential for therapeutic applications. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the intricate biology of these deadly, yet scientifically captivating, molecules.

References

- 1. Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoreactivation of amanitin-inhibited RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The most dreadful mushroom toxins: a review of their toxicological mechanisms, chemical structural characteristics, and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Analysis of α-Amanitin-Resistant Transcription from the rRNA, Procyclic Acidic Repetitive Protein, and Variant Surface Glycoprotein Gene Promoters in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Evolving Arsenals of Poisonous Fungi: An In-depth Technical Guide to the Evolution of Amanitin Biosynthesis Genes

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate evolutionary history of amanitin biosynthesis genes, the molecular machinery responsible for producing one of nature's most potent toxins. Found in disparate genera of fungi, including Amanita, Galerina, and Lepiota, the presence of α-amanitin is a striking example of convergent evolution at the molecular level, driven by a fascinating interplay of horizontal gene transfer, gene family expansion, and genomic rearrangement. This document provides a comprehensive overview of the core biosynthetic pathways, detailed experimental protocols for their study, and quantitative data to support further research and potential therapeutic applications.

The Core Machinery of Amanitin Biosynthesis

The production of α-amanitin, a bicyclic octapeptide, is a ribosomally-mediated process that involves a core set of genes.[1][2][3][4] The biosynthesis begins with the transcription and translation of a precursor peptide encoded by a member of the MSDIN gene family .[1][2][3][5] These genes are named for the conserved amino acid sequence (Met-Ser-Asp-Ile-Asn) found at the N-terminus of the proprotein.[5]

The key steps in the biosynthetic pathway are catalyzed by a specialized set of enzymes:

-

Prolyl Oligopeptidase B (POPB): This enzyme is a crucial processing protease. It recognizes and cleaves the precursor peptide, subsequently catalyzing the macrocyclization of the core toxin sequence.[1][3][5] The presence of a dedicated POPB gene is a hallmark of amanitin-producing fungi.[6]

-

Cytochrome P450 (P450-29) and Flavin-containing Monooxygenase (FMO1): These two oxygenases are responsible for the critical post-translational modifications of the cyclic peptide, including hydroxylations, which are essential for the toxicity of the final amanitin molecule.[1][2][7][8][9]

Evolutionary Trajectories: A Tale of Three Genera

The genomic architecture and evolutionary dynamics of the amanitin biosynthesis genes differ remarkably among the three main genera of amanitin-producing fungi, suggesting distinct evolutionary paths following the acquisition of the core genetic toolkit.[1][2]

Horizontal Gene Transfer: A Shared Origin

The disjunct phylogenetic distribution of amanitin production across the fungal kingdom strongly points to horizontal gene transfer (HGT) as the primary mechanism for the dissemination of the biosynthetic pathway.[1][2][7][9][10] It is hypothesized that an ancient fungal donor transferred the core set of genes, including MSDIN and POPB, to the ancestors of what would become the amanitin-producing lineages of Amanita, Galerina, and Lepiota.[1][9] Phylogenetic analyses of these genes show a closer relationship to each other than would be expected based on the species' overall phylogeny, providing strong evidence for HGT.[10]

Genomic Organization: From Clusters to Scattered Genes

The arrangement of the amanitin biosynthesis genes on the chromosomes varies significantly between the genera:

-

Galerina: In this genus, the genes are organized in a tight gene cluster , spanning approximately 0.1 Mbp.[1] This compact arrangement likely facilitates the co-regulation of the biosynthetic genes.

-

Lepiota: The genes in Lepiota are more dispersed, scattered across a genomic region of about 2 Mbp.[1]

-

Amanita: Amanita species exhibit the most scattered arrangement, with the biosynthesis genes spread over large genomic regions, sometimes up to 30 Mbp.[1]

Gene Family Expansion: The Amanita Arsenal

A key evolutionary feature in the genus Amanita, particularly in the deadly section Phalloideae, is the significant expansion of the MSDIN gene family .[1][11] While Galerina species typically possess only a single MSDIN gene encoding α-amanitin, Amanita species can have between 19 and 40 MSDIN genes.[1][3] This expansion has led to a diversification of the cyclic peptides produced by Amanita, resulting in a complex cocktail of toxins and other related compounds, with over 45 different metabolites biochemically confirmed.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the genomes and amanitin biosynthesis genes of representative species from the three main genera.

| Genus | Species | Genome Size (Mbp) | Number of Predicted Genes | Repetitive Sequence Content (%) | Reference |

| Amanita | A. subjunquillea | 45 - 71 | ~14,000 | High | [3] |

| Galerina | G. marginata | 59 - 101 | ~20,000 | 15.77 | [3] |

| Lepiota | L. brunneoincarnata | 37 - 55 | ~16,000 | Moderate | [3] |

| Table 1: General Genome Statistics of Amanitin-Producing Fungi. |

| Genus | Species | Number of MSDIN Genes | Reference |

| Amanita | A. phalloides | ~30 | [11] |

| A. bisporigera | ~30 | [11] | |

| A. subjunquillea | 19 - 40 | [1] | |

| Galerina | G. marginata | 1 | [1] |

| Lepiota | L. brunneoincarnata | 2 - 6 | [1] |

| Table 2: Comparison of MSDIN Gene Family Size Across Genera. |

| Gene | Species | Expression Level (FPKM) | Condition | Reference |

| POPB | A. molliuscula | > 100 | Mature Fruiting Body | [12][13] |

| High-expression MSDIN | A. molliuscula | > 100 | Mature Fruiting Body | [12][13] |

| Low-expression MSDIN | A. molliuscula | < 1 | Mature Fruiting Body | [12][13] |

| Table 3: Exemplary Gene Expression Data from Amanita molliuscula. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of amanitin biosynthesis genes.

Identification of Amanitin Biosynthesis Genes via PCR

This protocol outlines a polymerase chain reaction (PCR)-based method for the detection of MSDIN genes.

Objective: To amplify conserved regions of MSDIN genes from fungal genomic DNA.

Materials:

-

Fungal genomic DNA extract

-

Forward Primer (e.g., 5'-CCATCTGGGGCATCGGTTGCAACC-3')[14]

-

Reverse Primer (designed against conserved downstream sequences)

-

Taq DNA Polymerase and reaction buffer

-

dNTPs

-

Thermocycler

-

Agarose gel electrophoresis equipment

Procedure:

-

Prepare the PCR Reaction Mix: In a sterile PCR tube, combine the following components: 10x PCR buffer, dNTPs (to a final concentration of 200 µM each), forward and reverse primers (to a final concentration of 0.5 µM each), Taq DNA Polymerase (1-2 units), and 50-100 ng of fungal genomic DNA. Adjust the final volume with nuclease-free water.

-

Thermocycling: Perform PCR using the following cycling conditions:

-

Initial denaturation: 94°C for 3 minutes.

-

30 cycles of:

-

Denaturation: 94°C for 1 minute.

-

Annealing: 68°C for 1 minute.

-

Extension: 72°C for 1 minute.

-

-

Final extension: 72°C for 5 minutes.

-

-

Analysis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size (approximately 300 bp for some primer sets) indicates the presence of an MSDIN gene.[15] The amplified product can then be purified and sequenced for confirmation.

Genome Sequencing and Assembly

This protocol provides a general workflow for the whole-genome sequencing of amanitin-producing fungi.

Objective: To obtain a high-quality genome assembly for gene identification and comparative genomics.

Materials:

-

High-molecular-weight genomic DNA from a pure fungal culture

-

Next-generation sequencing (NGS) platform (e.g., Illumina, PacBio)

-

Bioinformatics software for quality control, assembly, and annotation (e.g., FastQC, Trimmomatic, SPAdes, Prokka)

Procedure:

-

DNA Extraction: Extract high-molecular-weight genomic DNA from fresh or lyophilized fungal mycelia using a suitable kit or protocol.

-

Library Preparation and Sequencing: Prepare sequencing libraries according to the manufacturer's protocol for the chosen NGS platform. Perform sequencing to generate a sufficient depth of coverage (e.g., >100x).[16]

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC and perform adapter trimming and quality filtering with tools like Trimmomatic.

-

Genome Assembly: Assemble the filtered reads into contigs and scaffolds using a de novo assembler such as SPAdes or Allpaths-LG.[17]

-

Genome Annotation: Predict gene models and functional annotations using a combination of ab initio and evidence-based approaches. Tools like RepeatMasker, Augustus, and BLAST can be used in an annotation pipeline.[3]

Analysis of Horizontal Gene Transfer

This protocol describes a bioinformatics workflow to identify candidate horizontally transferred genes.

Objective: To identify genes in a fungal genome that may have been acquired through HGT.

Procedure:

-

Homology Search: Perform a BLAST search of all predicted protein sequences from the fungal genome against a comprehensive protein database (e.g., NCBI nr).

-

Phylogenetic Analysis: For each gene of interest (e.g., POPB), retrieve homologous sequences from a wide range of organisms. Align the sequences and construct a phylogenetic tree using methods like Maximum Likelihood or Bayesian Inference.[18][19]

-

Incongruence Detection: Compare the gene tree with the known species tree. A well-supported placement of the fungal gene within a clade of distantly related organisms (e.g., a fungal gene clustering with bacterial genes) is strong evidence for HGT.[10][20][21]

-

Synteny Analysis: Examine the genomic region surrounding the candidate HGT gene. The presence of flanking genes with a different evolutionary history can provide additional support for a transfer event.[3]

Amanitin Extraction and HPLC Analysis

This protocol details the extraction and quantification of amatoxins from mushroom tissue.

Objective: To extract and quantify α-amanitin and other cyclic peptides from fungal samples.

Materials:

-

Freeze-dried mushroom tissue

-

Extraction buffer: Methanol:Water:0.01 M HCl (5:4:1 v/v/v)[22]

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column[22]

-

Mobile phases: A (e.g., 0.02 M aqueous ammonium acetate-acetonitrile, 90:10, v/v, pH 5.0) and B (100% acetonitrile)[22]

-

Amanitin standards

Procedure:

-

Extraction:

-

HPLC Analysis:

-

Inject the filtered extract onto the HPLC system.

-

Perform a gradient elution, for example, starting with 100% mobile phase A and gradually increasing the concentration of mobile phase B.[22]

-

Detect the eluting compounds using a UV detector (e.g., at 305 nm for amatoxins).

-

-

Quantification: Compare the peak areas of the sample with those of known concentrations of amanitin standards to quantify the toxin levels.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the amanitin biosynthesis pathway, the proposed evolutionary workflow, and a typical experimental workflow for gene analysis.

Caption: The amanitin biosynthesis pathway, from gene to toxic product.

Caption: Proposed evolutionary history of amanitin biosynthesis genes.

Caption: A typical experimental workflow for studying amanitin genes.

References

- 1. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]

- 2. pnas.org [pnas.org]

- 3. Genes and evolutionary fates of the amanitin biosynthesis pathway in poisonous mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 5. researchgate.net [researchgate.net]

- 6. Ribosomal biosynthesis of α-amanitin in Galerina marginata - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genes and evolutionary fates of the amanitin biosynthesis pathway in poisonous mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. azolifesciences.com [azolifesciences.com]

- 10. The MSDIN family in amanitin-producing mushrooms and evolution of the prolyl oligopeptidase genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expansion and diversification of the MSDIN family of cyclic peptide genes in the poisonous agarics Amanita phalloides and A. bisporigera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Differential Expression of Amanitin Biosynthetic Genes and Novel Cyclic Peptides in Amanita molliuscula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of Lethal Toxin-Producing Genes in Amanita brunneitoxicaria and PCR-based Detection of Deadly Poisonous Amanitas in the Section Phalloideae | Trends in Sciences [tis.wu.ac.th]

- 16. Amanita muscaria Koide BX008 genome assembly Amanita muscaria Koide BX008 v1.0 - NCBI - NLM [ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Fungal Phylogenetic Analysis - Lifeasible [lifeasible.com]

- 19. Common Methods for Phylogenetic Tree Construction and Their Implementation in R - PMC [pmc.ncbi.nlm.nih.gov]

- 20. docs.ufpr.br [docs.ufpr.br]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Amanitin Extraction and Purification from Mushrooms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amanitins, a group of cyclic octapeptides found in several species of the Amanita genus of mushrooms, are potent inhibitors of RNA polymerase II, a crucial enzyme in eukaryotic cells.[1][2] This specific mechanism of action makes them valuable tools in molecular biology for studying transcription and has generated interest in their potential as payloads for antibody-drug conjugates (ADCs) in cancer therapy.[1] The most well-known and toxic of these are α-amanitin and β-amanitin.[3] This document provides detailed protocols for the extraction and purification of amanitins from mushroom samples, methods for their quantification, and an overview of their cellular mechanism of action.

Data Presentation

Amanitin Content in Different Mushroom Species

The concentration of amanitins can vary significantly depending on the mushroom species, geographical location, and developmental stage of the fruiting body.[4][5] Amanita phalloides, commonly known as the death cap, is one of the most potent sources.

| Mushroom Species | α-amanitin (mg/g dry weight) | β-amanitin (mg/g dry weight) | Total Amanitins (mg/g dry weight) | Reference |

| Amanita phalloides | 1.37 - 5.2 | 0.37 - 1.29 | 3.2 - 10.51 | [4][5] |

| Amanita virosa | 39 mg/kg (0.039 mg/g) | 145 mg/kg (0.145 mg/g) | - | [6] |

| Amanita verna | ~1.55 | ~1.29 | ~3.2 | [5] |

| Amanita exitialis (pure culture) | 728.3 µg/g (0.728 mg/g) | 60.0 µg/g (0.060 mg/g) | - | [7] |

| Galerina marginata | Produces α-amanitin | - | - | [8] |

Performance of Analytical Methods for Amanitin Quantification

Various analytical techniques are employed for the quantification of amanitins, with High-Performance Liquid Chromatography (HPLC) being one of the most common. The choice of detector and sample preparation method can influence the sensitivity and linearity of the assay.

| Analytical Method | Analyte | Linearity Range | Limit of Detection (LOD) | Recovery Rate | Reference |

| HPLC-UV-EC | α-amanitin | 0.5–20.0 µg/mL | 55 µg/mL (UV), 62 µg/mL (EC) | 89% - 117% | [9] |

| HPLC-UV-EC | β-amanitin | 0.5–20.0 µg/mL | 64 µg/mL (UV), 24 µg/mL (EC) | 89% - 117% | [9] |

| UHPLC-MS/MS | α-amanitin | 0.05 – 20 ng/mL | 0.02 ng/mL | 82.9% – 92.2% | [10] |

| UHPLC-MS/MS | β-amanitin | 0.05 – 20 ng/mL | 0.02 ng/mL | 84.5% – 93.9% | [10] |

| LC-HRMS/MS | α-amanitin | 20 - 2000 pg/mL | 20 pg/mL | - | [11] |

| LC-HRMS/MS | β-amanitin | 20 - 2000 pg/mL | 20 pg/mL | - | [11] |

| LC-ESI-MS | α-amanitin | 5-100 ng/mL | 2.5 ng/mL | 91.94% | [12] |

| HPLC (serum) | α-amanitin, β-amanitin | - | 0.2 µg/mL | 81.5-88.1% | [13] |

Experimental Protocols

Protocol 1: Extraction of Amanitins from Mushroom Tissue

This protocol describes a common method for extracting amatoxins from dried mushroom samples.[8][9]

Materials:

-

Dried mushroom sample

-

Extraction solvent: methanol/water/0.01 M HCl (5:4:1, v/v/v)[8][9]

-

Vortex mixer

-

Centrifuge

-

0.45 µm syringe filter

-

Rotary evaporator or vacuum concentrator (e.g., SpeedVac)[14]

Procedure:

-

Weigh 0.2 g of the dried mushroom sample and finely chop or grind it into a powder.[9] Grinding in liquid nitrogen can also be employed.[8]

-

Add 10 mL of the extraction solvent to the mushroom sample in a suitable tube.[9]

-

Vortex the mixture for 30 seconds to ensure thorough mixing.[9]

-

Incubate the mixture for 1 hour at room temperature.[9] Some protocols suggest overnight incubation.[8]

-

Centrifuge the mixture at 2000 x g for 5 minutes to pellet the solid debris.[9]

-